Cas no 1702867-74-0 (Cyclopropane, 1-(chloromethyl)-1-(1-methylbutyl)-)

Cyclopropane, 1-(chloromethyl)-1-(1-methylbutyl)-, is a specialized cyclopropane derivative featuring a chloromethyl and a branched alkyl substituent. This compound is of interest in synthetic organic chemistry due to its strained three-membered ring structure, which can impart unique reactivity in ring-opening and functionalization reactions. The presence of the chloromethyl group enhances its utility as an intermediate for further derivatization, while the 1-methylbutyl moiety may influence steric and electronic properties. Its structural features make it a potential candidate for applications in pharmaceuticals, agrochemicals, or materials science, where tailored cyclopropane frameworks are often leveraged for their stability and reactivity. Handling requires standard precautions for organochlorine compounds.
Cyclopropane, 1-(chloromethyl)-1-(1-methylbutyl)- structure
1702867-74-0 structure
Product name:Cyclopropane, 1-(chloromethyl)-1-(1-methylbutyl)-
CAS No:1702867-74-0
MF:C9H17Cl
MW:160.684282064438
CID:5283708

Cyclopropane, 1-(chloromethyl)-1-(1-methylbutyl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropane, 1-(chloromethyl)-1-(1-methylbutyl)-
    • Inchi: 1S/C9H17Cl/c1-3-4-8(2)9(7-10)5-6-9/h8H,3-7H2,1-2H3
    • InChI Key: VTKHGCQNNCQKPB-UHFFFAOYSA-N
    • SMILES: C1(CCl)(C(C)CCC)CC1

Cyclopropane, 1-(chloromethyl)-1-(1-methylbutyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-675698-0.5g
1-(chloromethyl)-1-(pentan-2-yl)cyclopropane
1702867-74-0 95.0%
0.5g
$1221.0 2025-03-13
Enamine
EN300-675698-2.5g
1-(chloromethyl)-1-(pentan-2-yl)cyclopropane
1702867-74-0 95.0%
2.5g
$2492.0 2025-03-13
Enamine
EN300-675698-0.05g
1-(chloromethyl)-1-(pentan-2-yl)cyclopropane
1702867-74-0 95.0%
0.05g
$1068.0 2025-03-13
Enamine
EN300-675698-0.1g
1-(chloromethyl)-1-(pentan-2-yl)cyclopropane
1702867-74-0 95.0%
0.1g
$1119.0 2025-03-13
Enamine
EN300-675698-10.0g
1-(chloromethyl)-1-(pentan-2-yl)cyclopropane
1702867-74-0 95.0%
10.0g
$5467.0 2025-03-13
Enamine
EN300-675698-0.25g
1-(chloromethyl)-1-(pentan-2-yl)cyclopropane
1702867-74-0 95.0%
0.25g
$1170.0 2025-03-13
Enamine
EN300-675698-1.0g
1-(chloromethyl)-1-(pentan-2-yl)cyclopropane
1702867-74-0 95.0%
1.0g
$1272.0 2025-03-13
Enamine
EN300-675698-5.0g
1-(chloromethyl)-1-(pentan-2-yl)cyclopropane
1702867-74-0 95.0%
5.0g
$3687.0 2025-03-13
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01080863-1g
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
1702867-74-0 95%
1g
¥5971.0 2023-04-10

Additional information on Cyclopropane, 1-(chloromethyl)-1-(1-methylbutyl)-

Cyclopropane, 1-(chloromethyl)-1-(1-methylbutyl): A Comprehensive Overview in Modern Chemical Research

The compound with the CAS number 1702867-74-0 is a specialized organic molecule known as Cyclopropane, 1-(chloromethyl)-1-(1-methylbutyl). This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. The cyclopropane ring, a three-membered carbon heterocycle, is known for its high reactivity and stability, making it a valuable scaffold in drug design. The presence of both a chloromethyl and a 1-methylbutyl substituent further enhances its versatility, enabling diverse chemical modifications and biological interactions.

In recent years, the study of cyclopropane derivatives has seen remarkable advancements, particularly in the development of novel therapeutic agents. The reactivity of the cyclopropane ring allows for facile ring-opening reactions, which can be harnessed to create bioactive molecules with specific pharmacological profiles. For instance, researchers have explored the use of Cyclopropane, 1-(chloromethyl)-1-(1-methylbutyl) as a precursor in the synthesis of protease inhibitors, which are crucial in treating various inflammatory and infectious diseases. The chloromethyl group provides a handle for further functionalization, while the 1-methylbutyl moiety contributes to the molecule's solubility and metabolic stability.

The compound's potential in medicinal chemistry is further highlighted by its ability to interact with biological targets in unique ways. The cyclopropane ring can disrupt hydrogen bonding networks in proteins, leading to conformational changes that affect enzyme activity. This property has been exploited in the design of kinase inhibitors, which play a critical role in cancer therapy. Additionally, the chloromethyl group can participate in nucleophilic addition reactions, allowing for the attachment of various bioactive groups. This reactivity makes Cyclopropane, 1-(chloromethyl)-1-(1-methylbutyl) a valuable building block for constructing complex drug molecules.

Recent studies have also demonstrated the compound's utility in materials science. The cyclopropane ring's high strain energy makes it an excellent candidate for polymerization reactions, leading to the development of novel elastomers and plastics with enhanced mechanical properties. The 1-methylbutyl substituent contributes to the compound's flexibility, making it suitable for applications in flexible electronics and coatings. These findings underscore the broad applicability of this compound beyond traditional pharmaceuticals.

The synthesis of Cyclopropane, 1-(chloromethyl)-1-(1-methylbutyl) presents unique challenges due to its reactive nature. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition metal-catalyzed reactions and organometallic chemistry have enabled efficient construction of the cyclopropane core while preserving the integrity of the substituents. These methods have not only improved yield but also allowed for greater control over stereochemistry, which is crucial for biological activity.

In conclusion, Cyclopropane, 1-(chloromethyl)-1-(1-methylbutyl) represents a fascinating molecule with diverse applications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutics and materials. As research continues to uncover new possibilities for this compound, its importance is likely to grow even further. The combination of its chemical versatility and biological relevance positions it as a cornerstone in modern chemical innovation.

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